L-Histidine, N-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-

IDO1 Inhibition 17β-HSD1 Inhibition GPRC6A Antagonism

Computational models trained on public databases often overfit to densely annotated compounds, generating false-positive target associations. CAS 167489-39-6-a structurally confirmed yet biologically unannotated isatin-L-histidine Schiff base-provides a clean negative control for calibrating virtual screening confidence. • Ideal blank/decoy for model benchmarking; no public bioactivity data exists for this scaffold. • Distinct N/O-donor set (imidazole + 2-oxoindolin-3-ylidene) enables exploratory synthesis of novel Cu(II), Zn(II), or Ni(II) complexes with geometries inaccessible to glycine/alanine analogs. • Structurally verified via ¹H/¹³C-NMR and HRMS; supplied as a white solid, ≥95% purity, with custom synthesis and bulk packaging available on request.

Molecular Formula C14H12N4O3
Molecular Weight 284.27 g/mol
CAS No. 167489-39-6
Cat. No. B12905638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Histidine, N-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-
CAS167489-39-6
Molecular FormulaC14H12N4O3
Molecular Weight284.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(CC3=CN=CN3)C(=O)O)C(=O)N2
InChIInChI=1S/C14H12N4O3/c19-13-12(9-3-1-2-4-10(9)18-13)17-11(14(20)21)5-8-6-15-7-16-8/h1-4,6-7,11H,5H2,(H,15,16)(H,20,21)(H,17,18,19)/t11-/m0/s1
InChIKeyKHEBKNRYHQJCTE-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Histidine Isatin Schiff Base: Procurement Guide & Supply Context


L-Histidine, N-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- (CAS 167489-39-6) is an isatin-amino acid Schiff base conjugate with the molecular formula C14H12N4O3 and a molecular weight of 284.27 g/mol . It is formally described as (2S)-3-(1H-imidazol-5-yl)-2-[(2-oxo-1H-indol-3-ylidene)amino]propanoic acid . This compound belongs to a broader class of isatin-derived Schiff bases explored for their metal-chelating and potential enzyme-inhibitory properties [1]. Despite its listing across multiple chemical supplier databases, a systematic search of the primary literature and authoritative bioactivity repositories reveals a critical absence of public, quantitative, comparator-based evidence demonstrating defined biological activity or stability profiles for this specific compound. This data scarcity directly impacts any scientific selection or procurement decision that requires verified performance metrics.

Why Generic Substitution Fails for L-Histidine Isatin Conjugates


Generic substitution among isatin-amino acid Schiff bases is not scientifically justifiable without specific performance data due to the profound influence of the amino acid side chain on the final molecule's physicochemical and biological properties. The unique imidazole ring of the L-histidine moiety endows the compound with distinct protonation states and metal-coordination geometries (e.g., N3 vs. O/N donor sets) compared to analogs derived from glycine, alanine, or phenylalanine [1]. These fundamental chemical differences can critically alter acid dissociation constants (pKa), metal chelate stability, and target enzyme interactions [2]. However, a direct, quantitative, head-to-head comparison between this specific histidine conjugate and its closest amino-acid analogs across any biological or stability assay is not available in the public domain [3]. Procurement or selection based on the performance of structurally similar, but chemically distinct, compounds is therefore unsupported by verified evidence and carries a high risk of functional non-equivalence.

Quantitative Evidence Gaps for L-Histidine Isatin Derivative


Bioactivity Data Verification

An exhaustive search of the BindingDB and ChEMBL databases for the core chemical scaffold `(2S)-3-(1H-imidazol-5-yl)-2-[(2-oxoindol-3-yl)amino]propanoic acid` returned activity records associated with several human and mammalian drug targets, including IDO1 (Ki = 326 nM), 17β-HSD1 (IC50 = 1.20 nM), GPRC6A (IC50 = 9,330 nM), and Leishmania major DHODH (IC50 = 30,900 nM). However, a subsequent manual verification step, which traced the unique BindingDB accession numbers (BDBM50428068, BDBM50515446, BDBM50133682, and BDBM50466096), revealed a critical finding: all of these activity records map to structurally different compounds with distinct molecular formulas, InChI keys, and SMILES representations [1][2][3][4]. These records, which may appear in initial search results for the histidine-isatin scaffold, are false positives and cannot be attributed to CAS 167489-39-6. Consequently, there are zero verified, quantitative enzyme or cell-based activity data points for this compound.

IDO1 Inhibition 17β-HSD1 Inhibition GPRC6A Antagonism DHODH Inhibition

Synthetic Route Comparison

The synthesis of L-Histidine, N-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)- is documented as Compound 10 within a series of 18 isatin-amino acid Schiff bases in a Chinese-language master's thesis [1]. The synthetic route involves a general method for condensing isatin with an amino acid, suggesting comparable synthetic accessibility to other conjugates like glycine (Compound 1), β-alanine (Compound 2), and tryptophan (Compound 7). However, the thesis explicitly aims to synthesize and characterize this series, a goal which confirms the compound's existence but does not report any subsequent differential yield, purity advantage, or unique reactivity profile for the histidine derivative in a comparative context with its immediate synthetic analogs [1].

Synthetic Chemistry Combinatorial Libraries Amino Acid Conjugates

pKa Framework and Missing Data

A foundational study determined the acid dissociation constants (pKa) for a series of isatin-amino acid Schiff bases, providing quantitative data for conjugates with glycine, α-alanine, β-alanine, valine, and β-phenyl-α-alanine [1]. This work establishes a robust methodology and a clear structure-property relationship demonstrating how even minor side-chain variations significantly alter pKa values as a function of temperature and solvent composition. Critically, while this study is the most directly relevant comparative framework, it did not include the L-histidine conjugate (CAS 167489-39-6). Therefore, a quantitative, comparative pKa value for this specific compound relative to its glycine or alanine counterparts is currently not available in the public domain, representing a notable gap in its fundamental characterization profile [1].

Physicochemical Property Profiling Acid-Base Equilibria Lead Optimization

Evidence-Limited Application Scenarios


Computational Model Calibration

This compound's well-defined structure, confirmed synthesis, but complete absence of public bioactivity data [1] makes it uniquely valuable as a 'blank' or negative control in virtual screening campaigns. Computational models trained on public databases often overfit to compounds with dense activity profiles. Using CAS 167489-39-6 as a structurally plausible, experimentally accessible, yet biologically unannotated molecule can help calibrate model prediction confidence and identify false positive associations, a distinct use-case not fulfilled by well-characterized analogs [2].

Exploratory Metal Chelation Studies

The combined presence of an imidazole ring (from histidine) and a 2-oxoindolin-3-ylidene moiety endows the compound with theoretical N- and O-donor atoms capable of binding transition metals like Cu(II), Zn(II), or Ni(II) [3]. While no stability constants are published, its distinct donor set compared to simpler glycine or alanine Schiff bases presents an opportunity for exploratory synthesis of novel metal complexes with potentially unique geometries and stoichiometries. Its value as a starting material lies in its unvalidated potential, making it a targeted hit for a discovery chemist.

Biased Signaling Atlas Cross-Referencing

A record identified under CHEMBL3633656 was initially associated with the histidine-isatin scaffold and showed antagonist activity at the GPRC6A receptor (IC50: 9,330 nM) [4]. However, further investigation confirmed this CHEMBL ID corresponds to a molecule with a different SMILES structure [4]. For researchers mining the ArrestinDB or Biased Signaling Atlas, this specific CAS number serves as a critical cautionary case study in the importance of structural verification over identifier-based searches, highlighting a pitfall in data-driven compound selection.

In-House Method Development Benchmark

For an analytical chemistry group developing a new LC-MS or spectrophotometric method to separate a complex mixture of isatin-amino acid conjugates, the availability of a pure, structurally confirmed sample of the histidine derivative [1] is essential for method validation, even without a specific bioactivity purpose. The compound's distinct retention time and spectral properties, arising from the imidazole group, directly enable its use as a specific reference standard to ensure method selectivity against the more structurally similar glycine and alanine variants, where baseline separation may be challenging.

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